N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 352458-03-8
VCID: VC0382139
InChI: InChI=1S/C17H17N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22)
SMILES: COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33g/mol

N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 352458-03-8

Main Products

VCID: VC0382139

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33g/mol

N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide - 352458-03-8

CAS No. 352458-03-8
Product Name N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Molecular Formula C17H17N3O3
Molecular Weight 311.33g/mol
IUPAC Name N-(2-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Standard InChI InChI=1S/C17H17N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22)
Standard InChIKey ADBJRYXMRWOLKF-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Canonical SMILES COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
PubChem Compound 2834475
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator